N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine
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Overview
Description
N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C6H10F3NS . It is characterized by the presence of a trifluoropropyl group attached to a thietan-3-amine structure. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine typically involves the reaction of 1,1,1-trifluoropropan-2-amine with thietan-3-one under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives .
Scientific Research Applications
N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group and thietan-3-amine structure contribute to its unique chemical properties, which enable it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
- N-(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
- 1,1,1-Trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate
- 1,1,1-Trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate
Uniqueness: N-(1,1,1-Trifluoropropan-2-yl)thietan-3-amine is unique due to its specific trifluoropropyl group attached to a thietan-3-amine structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H10F3NS |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-(1,1,1-trifluoropropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C6H10F3NS/c1-4(6(7,8)9)10-5-2-11-3-5/h4-5,10H,2-3H2,1H3 |
InChI Key |
HALKLQRWNJAXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)NC1CSC1 |
Origin of Product |
United States |
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